dimethyl 5-(3-chlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 5-(3-chlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is a useful research compound. Its molecular formula is C16H14ClNO4S and its molecular weight is 351.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cycloaddition Reactions
Dimethyl 5-(3-chlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate, as a derivative of pyrrolo[1,2-c]thiazole, participates in cycloaddition reactions. It acts as a thiocarbonyl ylide with electron-deficient alkenes and as an azomethine ylide with electron-deficient alkynes. This behavior aids in understanding the reactivity of pyrrolo[1,2-c]thiazoles in organic synthesis, providing insights into their potential for creating novel compounds (Sutcliffe et al., 2000).
Antileukemic Activity
Research into pyrrolo[1,2-c]thiazole derivatives reveals their potential in antileukemic treatments. The synthesis and evaluation of compounds based on this structure have shown good antileukemic activity, comparable with known chemotherapeutic agents. This highlights its potential as a basis for developing new antileukemic therapies (Ladurée et al., 1989).
Antimicrobial Activity
The structural versatility of pyrrolo[1,2-c][1,3]thiazole derivatives enables their use in the development of antimicrobial agents. Studies on compounds incorporating the pyrrolo[1,2-c]thiazole moiety have demonstrated significant antimicrobial efficacy against a range of bacterial and fungal pathogens, indicating their potential for addressing antibiotic resistance (Nural et al., 2018).
Synthetic Methodologies
The pyrrolo[1,2-c][1,3]thiazole core is instrumental in synthetic chemistry, serving as a building block for constructing more complex molecules. Its reactivity and ability to engage in various chemical transformations underscore its utility in synthesizing diverse heterocyclic compounds with potential pharmacological activities (Vovk et al., 2010).
Conformational Studies
Conformational studies of this compound derivatives provide insights into their structural properties. These studies are crucial for understanding the interactions of these compounds with biological targets, thereby informing the design of more effective drugs with optimized pharmacokinetic properties (Kaczor et al., 2006).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets . These include various enzymes, receptors, and DNA, contributing to their diverse biological activities .
Mode of Action
For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks . This interaction can lead to cell cycle arrest and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biochemical pathways due to their diverse biological activities . For example, some thiazole compounds have been found to inhibit the aggregation factor of human platelets , which could impact the coagulation pathway.
Result of Action
Based on the known activities of thiazole derivatives, it can be inferred that this compound may have potential antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Properties
IUPAC Name |
dimethyl 5-(3-chlorophenyl)-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4S/c1-21-15(19)12-11-7-23-8-18(11)14(13(12)16(20)22-2)9-4-3-5-10(17)6-9/h3-6H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLCNWOITFCSGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CSCN2C(=C1C(=O)OC)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.